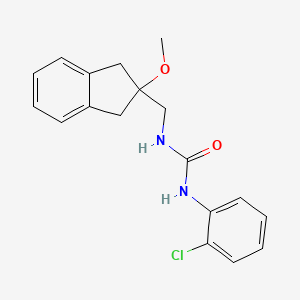
2-(4-Chlorophenoxy)-4-(dimethylamino)-3-pyridinecarbonitrile
Descripción general
Descripción
2-(4-Chlorophenoxy)-4-(dimethylamino)-3-pyridinecarbonitrile (CPDP) is an organic compound with a wide range of potential applications in both scientific research and industry. CPDP is a colorless, volatile liquid with a boiling point of 81.2°C and a melting point of -25.5°C. It is a derivative of phenoxyacetic acid and is used in the synthesis of various organic compounds. CPDP is also used as a reagent in organic synthesis and as a catalyst in various reactions.
Aplicaciones Científicas De Investigación
Photophysical and Computational Studies
4-(Dimethylamino)pyridine derivatives have been extensively studied for their unique photophysical properties. These compounds exhibit dual fluorescence, with emissions that are significantly affected by the environment's polarity. The spectral properties of these derivatives indicate potential applications in the development of fluorescent probes and sensors, which can be tailored for specific purposes by modifying the pyridine ring or the dimethylamino group. For instance, research shows that the introduction of a gold(I) coordination to 4-(dimethylamino)pyridine enhances its twisted intramolecular charge transfer (TICT) emission, suggesting potential use in organometallic fluorescence applications (López‐de‐Luzuriaga et al., 2015).
Electronic Communication in Metal Complexes
Studies on trinuclear ruthenium clusters with 4-(dimethylamino)pyridine ligands have explored the effects of bridging and ancillary ligands on electronic communication within these complexes. This research can contribute to the understanding of intramolecular electron transfer mechanisms and the design of molecular electronic devices. The findings indicate that modifying the ligands can effectively tune the electron-transfer rates, which is crucial for applications in molecular electronics and photovoltaics (Salsman et al., 2006).
Catalysis
4-(N,N-Dimethylamino)pyridine hydrochloride has been utilized as a recyclable catalyst for the acylation of inert alcohols and phenols. This research underscores the importance of these compounds in synthetic organic chemistry, particularly in catalysis. The detailed investigation into the reaction mechanism opens up new avenues for the development of more efficient and sustainable catalytic processes (Liu et al., 2014).
Synthesis of Novel Compounds
The synthesis of new compounds using 4-(dimethylamino)pyridine derivatives as starting materials has been reported, showcasing the versatility of these compounds in medicinal chemistry and materials science. For example, novel pyridinecarbonitrile derivatives have been synthesized and evaluated for their antimicrobial activities, highlighting the potential of these compounds in pharmaceutical development (Nikam et al., 2015).
Molecular Docking and Antimicrobial Studies
Recent studies have also focused on the design and synthesis of thiazole derivatives incorporating a pyridine moiety. Molecular docking simulations to assess potential DNA gyrase inhibitory activity and in vitro screenings for antimicrobial activities emphasize the biomedical research applications of these compounds. Such studies contribute to the discovery of new therapeutic agents and deepen our understanding of the interaction between small molecules and biological targets (Khidre & Radini, 2021).
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-4-(dimethylamino)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O/c1-18(2)13-7-8-17-14(12(13)9-16)19-11-5-3-10(15)4-6-11/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKNWBKZSAJDIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)OC2=CC=C(C=C2)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-dichloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2980405.png)
![5-({[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid](/img/structure/B2980406.png)

![2-[4-(4-methoxyphenyl)-3-thiomorpholin-4-yl-1H-pyrazol-1-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2980410.png)
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)cinnamamide](/img/structure/B2980411.png)

![N-[[4-(2-chlorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2980415.png)



![Spiro[5.5]undecan-5-amine;hydrochloride](/img/structure/B2980419.png)
![1-Benzyl-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea](/img/structure/B2980421.png)

![2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2980427.png)